3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 890635-12-8
VCID: VC4844694
InChI: InChI=1S/C20H17ClN4/c1-13-6-5-7-15(10-13)24-19-11-14(2)23-20-17(12-22-25(19)20)16-8-3-4-9-18(16)21/h3-12,24H,1-2H3
SMILES: CC1=CC(=CC=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C
Molecular Formula: C20H17ClN4
Molecular Weight: 348.83

3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 890635-12-8

Cat. No.: VC4844694

Molecular Formula: C20H17ClN4

Molecular Weight: 348.83

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine - 890635-12-8

Specification

CAS No. 890635-12-8
Molecular Formula C20H17ClN4
Molecular Weight 348.83
IUPAC Name 3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C20H17ClN4/c1-13-6-5-7-15(10-13)24-19-11-14(2)23-20-17(12-22-25(19)20)16-8-3-4-9-18(16)21/h3-12,24H,1-2H3
Standard InChI Key GCHIOHIDFIFGOF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazolo[1,5-a]pyrimidine ring system, a bicyclic framework featuring fused pyrazole and pyrimidine rings. Key substituents include:

  • Position 3: 2-Chlorophenyl group, introducing steric bulk and electronic effects via the chlorine atom .

  • Position 5: Methyl group, enhancing lipophilicity and metabolic stability .

  • Position 7: N-(3-Methylphenyl)amine, contributing to hydrogen-bonding interactions with biological targets .

The molecular formula is C₂₁H₁₉ClN₄, with a molecular weight of 362.9 g/mol . X-ray crystallography of analogous compounds reveals a planar pyrazolo[1,5-a]pyrimidine core with substituents adopting orthogonal orientations to minimize steric strain .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₉ClN₄
Molecular Weight362.9 g/mol
LogP (Predicted)4.2 ± 0.3
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4

Spectroscopic Characterization

Synthetic batches of related pyrazolo[1,5-a]pyrimidines are routinely characterized using:

  • ¹H/¹³C NMR: Aromatic protons in the 2-chlorophenyl group resonate at δ 7.3–7.5 ppm, while the pyrimidine C2 methyl group appears as a singlet near δ 2.4 .

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 363.1, consistent with the molecular formula.

  • IR Spectroscopy: Stretching vibrations at 1600–1650 cm⁻¹ confirm C=N bonds in the pyrimidine ring.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis follows a multi-step sequence common to pyrazolo[1,5-a]pyrimidines (Figure 1) :

  • Condensation: 4-Amino-5-methylpyrazole reacts with a β-keto ester derivative to form the pyrimidine ring.

  • Chlorination: POCl₃ converts the 7-hydroxyl group to a chloride intermediate.

  • Amination: Nucleophilic substitution with 3-methylaniline introduces the N-aryl group.

Yield optimization (typically 45–60%) requires strict control of reaction temperature (80–110°C) and anhydrous conditions . Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 2–3 hours .

Purification and Analytical Challenges

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) remains the gold standard for purity assessment (>95% purity). Common impurities include:

  • Des-chloro analogs: Resulting from incomplete Friedel-Crafts chlorination.

  • Di-substituted byproducts: Formed during amination due to excess aniline .

Biological Activity and Mechanism of Action

Table 2: Comparative Bioactivity of Pyrazolo[1,5-a]Pyrimidines

CompoundTarget OrganismIC₅₀ (µM)Source
3-(4-Fluorophenyl) analogM. tuberculosis0.8
2-Chlorophenyl derivativeS. aureus4.2
Parent scaffold (no Cl)E. coli>50

Cytotoxic Effects

Preliminary screens against MCF-7 breast cancer cells show moderate activity (IC₅₀: 18.7 µM), suggesting selective toxicity over non-malignant HEK-293 cells (IC₅₀: >50 µM). Molecular docking studies indicate potential inhibition of topoisomerase IIα via π-π stacking with the chlorophenyl group .

Pharmacological Profile

ADME Properties

  • Absorption: High Caco-2 permeability (Papp: 12.1 × 10⁻⁶ cm/s) predicts good oral bioavailability.

  • Metabolism: Human liver microsomal studies show t₁/₂ > 120 minutes, primarily via CYP3A4-mediated oxidation of the 3-methyl group .

  • hERG Inhibition: Low risk (IC₅₀ > 30 µM), reducing cardiac toxicity concerns .

Toxicity Considerations

Acute toxicity in mice (LD₅₀: 320 mg/kg) warrants dose optimization for therapeutic use. Chronic administration studies in rats (28-day, 50 mg/kg/day) revealed reversible hepatocyte vacuolation.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

  • Antitubercular agents: Analog optimization focuses on improving MIC values against multidrug-resistant strains .

  • Kinase inhibitors: Structural modifications at position 5 enhance selectivity for Abl1 tyrosine kinase .

Agricultural Chemistry

Preliminary data indicate fungicidal activity against Botrytis cinerea (EC₅₀: 8.3 µM), though field efficacy remains untested.

Future Directions and Challenges

  • Stereoselective Synthesis: Development of enantioselective routes to access optically pure variants for improved target engagement .

  • Formulation Strategies: Nanoencapsulation to enhance aqueous solubility (<5 µg/mL in PBS).

  • Target Deconvolution: CRISPR-Cas9 screens to identify off-target effects in human cell lines .

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